Perrhenic acid, thallium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

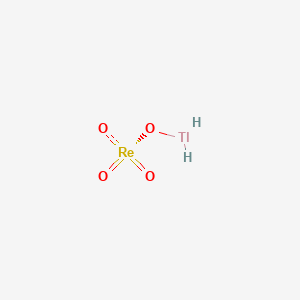

Perrhenic acid, thallium salt, also known as this compound, is a useful research compound. Its molecular formula is H2O4ReTl and its molecular weight is 456.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Catalytic Applications

Perrhenic acid is primarily recognized for its role as a catalyst in chemical reactions. It is often used in the synthesis of fine chemicals and pharmaceuticals due to its high catalytic efficiency and selectivity. The following points highlight its catalytic applications:

- Hydrocarbon Processing : Perrhenic acid is utilized in hydrocracking processes, which convert heavy hydrocarbons into lighter fractions. Its effectiveness stems from its ability to enhance reaction rates and selectivity towards desired products .

- Oxidation Reactions : It serves as a catalyst in oxidation reactions, particularly in the oxidation of alcohols to aldehydes or ketones. This application is crucial in organic synthesis where high purity and yield are required .

- Environmental Catalysis : The compound has been investigated for its potential use in environmental catalysis, particularly in the degradation of pollutants. Its catalytic properties can facilitate the breakdown of harmful substances into less toxic forms .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in perrhenic acid and its derivatives for their potential therapeutic applications:

- Antimicrobial Activity : Studies have indicated that compounds derived from perrhenic acid exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antiseptics to combat resistant bacterial strains .

- Drug Delivery Systems : Research is ongoing into using perrhenic acid as a component in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability, improving therapeutic efficacy .

Environmental Remediation

The environmental applications of perrhenic acid, thallium salt are noteworthy, particularly concerning thallium's toxicity:

- Thallium Removal from Wastewater : Innovative methods utilizing perrhenic acid have been proposed for the extraction and removal of thallium ions from contaminated water sources. For instance, di(2-ethylhexyl) phosphoric acid extraction techniques have shown promise in selectively removing thallium from ammonium perrhenate solutions without additional additives .

- Soil Remediation : The compound's properties may also be leveraged for soil remediation efforts, particularly in areas contaminated with thallium. Research indicates that perrhenic acid can aid in immobilizing toxic metals, thus reducing their bioavailability and ecological impact .

Case Studies and Research Findings

Several studies have documented the effectiveness of perrhenic acid in various applications:

化学反应分析

Thermal Decomposition

TlReO₄ undergoes decomposition at elevated temperatures, yielding oxides of thallium and rhenium:

2TlReO4(s)ΔTl2O(s)+2ReO3(s)+O2(g)

Key observations include:

-

Decomposition temperature : >400°C (controlled conditions).

-

Byproducts : Thallium(I) oxide (Tl₂O) and rhenium(VI) oxide (ReO₃).

-

Mechanism : Endothermic breakdown driven by lattice instability at high temperatures.

Redox Reactions

The perrhenate ion (ReO₄⁻) acts as a mild oxidizing agent in acidic or basic media, while Tl⁺ can participate in redox processes:

Oxidation of Thallium(I) to Thallium(III)

In concentrated hydrochloric acid with Cl₂:

Tl+(aq)+Cl2(aq)→Tl3+(aq)+2Cl−(aq)

Reduction of Perrhenate Ion

In reducing environments (e.g., H₂S gas):

ReO4−(aq)+7H2S(g)→Re2S7(s)+4H2O(l)+2H+(aq)

Acid-Base Reactions

TlReO₄ reacts with strong acids to release perrhenic acid (HReO₄):

TlReO4(s)+HCl(aq)→TlCl(s)+HReO4(aq)

| Reagent | Product | Conditions |

|---|---|---|

| HCl | TlCl, HReO₄ | Room temperature |

| H₂SO₄ | Tl₂SO₄, HReO₄ | Dilute, non-oxidizing |

Stability and Environmental Factors

-

pH Sensitivity : Stable in neutral to weakly acidic conditions. Hydrolyzes in strong bases to form TlOH and ReO₄²⁻.

-

Light Interaction : Exhibits luminescence at 400 nm under UV excitation, correlating with ReO₄⁻’s electronic transitions.

属性

CAS 编号 |

14013-75-3 |

|---|---|

分子式 |

H2O4ReTl |

分子量 |

456.6 g/mol |

IUPAC 名称 |

trioxo(thallanyloxy)rhenium |

InChI |

InChI=1S/4O.Re.Tl.2H |

InChI 键 |

IMYLVRAMODITQH-UHFFFAOYSA-N |

SMILES |

O=[Re](=O)(=O)O[TlH2] |

规范 SMILES |

[O-][Re](=O)(=O)=O.[Tl+] |

同义词 |

Perrhenicacidthallium(1+)salt |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。